3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole

Descripción general

Descripción

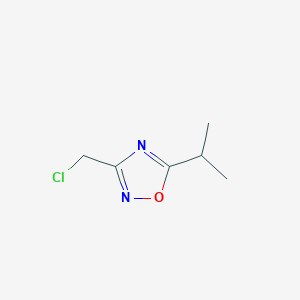

3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole is a heterocyclic compound containing an oxadiazole ring substituted with a chloromethyl group at the 3-position and an isopropyl group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl ketone with an amidoxime, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Análisis De Reacciones Químicas

Substitution Reactions

The chloromethyl group (-CH₂Cl) in 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole is highly reactive and undergoes nucleophilic substitution under various conditions. Key examples include:

-

Reaction with Amines/Thiols : The chlorine atom can be replaced by nucleophiles such as ammonia, hydrazines, or mercaptans. For instance, sodium azide or potassium thiocyanate can displace chlorine to form azide or thiocyanate derivatives .

-

Alkaline Hydrolysis : Substitution with hydroxide ions yields the corresponding alcohol (3-(hydroxymethyl)-5-isopropyl-1,2,4-oxadiazole). This reaction is typically carried out in aqueous NaOH under reflux, producing moderate to high yields .

| Reaction Type | Conditions | Yield | Citation |

|---|---|---|---|

| Nucleophilic substitution | NaOH (excess), methanol, reflux | 60–80% | |

| Reaction with sodium azide | DMF, room temperature | ~90% |

Elimination Reactions

The chloromethyl group can undergo dehydrohalogenation to form a carbene intermediate, which may further react to produce alkenes or other unsaturated derivatives. While not explicitly detailed for this compound, analogous oxadiazole derivatives exhibit such reactivity under strong base conditions (e.g., KOtBu) .

Cycloaddition Reactions

1,2,4-Oxadiazoles are known to participate in [3+2]-cycloaddition reactions, particularly with nitrile oxides or nitrosoarenes. For example, visible light-induced cycloadditions with nitrosoarenes under photoredox catalysis can yield trisubstituted oxadiazoles . While specific data for the chloromethyl derivative is limited, the presence of electron-withdrawing groups (e.g., Cl) may enhance reactivity in such reactions.

Biological Transformations

While not a direct chemical reaction, the compound’s reactivity is exploited in biological systems . For instance, chloromethyl oxadiazoles can act as alkylating agents, interacting with biomolecules (e.g., DNA) to induce cytotoxic effects. This property is leveraged in anticancer drug development, as observed in related oxadiazole derivatives .

Hydrolysis and Oxidative Degradation

-

Hydrolysis : Under acidic or basic conditions, the chloromethyl group can hydrolyze to a carboxylic acid (3-(carboxymethyl)-5-isopropyl-1,2,4-oxadiazole). This reaction is catalyzed by enzymes or inorganic acids .

-

Oxidation : The chloromethyl group may oxidize to a carbonyl group (3-(formyl)-5-isopropyl-1,2,4-oxadiazole) using oxidizing agents like KMnO₄ .

Research Findings and Trends

-

Yield Optimization : Substitution reactions are most efficient under elevated temperatures (50–60°C) and with excess nucleophile (e.g., NaOH) .

-

Selectivity : Chloromethyl groups in oxadiazoles show high regioselectivity in nucleophilic attacks due to the electron-withdrawing effect of the heterocycle .

-

Green Chemistry : Recent efforts focus on solvent-free or microwave-assisted conditions to improve reaction efficiency and reduce environmental impact .

This compound’s reactivity highlights its versatility in organic synthesis and potential in pharmacological applications. Further studies are needed to explore its full chemical and biological utility.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Pharmacophore

The compound is being investigated for its potential as a pharmacophore in drug design. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial and anticancer properties. Specifically, 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole has shown promise in:

- Antibacterial Activity : In studies against multi-drug resistant strains of bacteria, this compound demonstrated significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.

- Anticancer Potential : Recent studies reported that the compound induced apoptosis in cancer cell lines (e.g., MCF-7) through mechanisms involving the upregulation of p53 and activation of caspase pathways .

Materials Science

Synthesis of Advanced Materials

The compound is utilized in the synthesis of advanced materials due to its unique structural properties. It serves as a building block for polymers and nanomaterials, which can be engineered for specific applications such as drug delivery systems or functional coatings.

Biological Studies

Interaction with Biological Macromolecules

Research has focused on the interactions of this compound with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is critical for elucidating its mechanism of action and potential therapeutic applications. Molecular docking studies have shown favorable binding affinities with proteins implicated in cancer progression and microbial resistance mechanisms .

Antibacterial Efficacy

A study evaluating various oxadiazole derivatives found that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The results indicated an MIC comparable to traditional antibiotics.

Anticancer Activity

In vitro evaluations demonstrated that this compound could effectively induce apoptosis in MCF-7 breast cancer cells. The mechanism involved increased caspase activity and modulation of cell cycle progression .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

3-(Chloromethyl)-1,2,4-oxadiazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.

5-Isopropyl-1,2,4-oxadiazole: Lacks the chloromethyl group, which may reduce its potential for nucleophilic substitution reactions.

3-Methyl-5-isopropyl-1,2,4-oxadiazole: The methyl group is less reactive than the chloromethyl group, leading to different chemical behavior.

Uniqueness

3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and isopropyl groups, which confer distinct chemical reactivity and biological activity

Actividad Biológica

3-(Chloromethyl)-5-isopropyl-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry due to its structural characteristics, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a chloromethyl group at the third position and an isopropyl group at the fifth position contributes to its unique reactivity and biological activity profile. The oxadiazole ring structure is significant in influencing the compound's interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit promising antibacterial and antifungal properties. Studies have shown that this compound can inhibit bacterial growth effectively, making it a candidate for developing new antimicrobial agents .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Candida albicans | Effective antifungal activity |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant activity against human breast adenocarcinoma (MCF-7) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| HCT-116 | 12.8 | Cell cycle arrest |

| U-937 | 18.0 | Caspase activation |

Case Studies

- Antibacterial Efficacy : In a study evaluating various oxadiazole derivatives, this compound was tested against multi-drug resistant strains of bacteria. The compound exhibited significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.

- Anticancer Potential : A recent study reported that this compound induced apoptosis in MCF-7 cells through upregulation of p53 and activation of caspase pathways. This suggests its potential as a therapeutic agent in breast cancer treatment .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in disease pathways. Molecular docking studies indicate favorable binding affinities with proteins implicated in cancer progression and microbial resistance mechanisms.

Propiedades

IUPAC Name |

3-(chloromethyl)-5-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-4(2)6-8-5(3-7)9-10-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNMYSFXOVDDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592894 | |

| Record name | 3-(Chloromethyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189130-87-8 | |

| Record name | 3-(Chloromethyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.